molecular formula C10H7NO2 B091326 1-Nitroso-2-naphthol CAS No. 131-91-9

1-Nitroso-2-naphthol

Cat. No.: B091326
CAS No.: 131-91-9
M. Wt: 173.17 g/mol
InChI Key: YXAOOTNFFAQIPZ-UHFFFAOYSA-N
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Chemical Reactions Analysis

1-Nitroso-2-naphthol undergoes various chemical reactions, including:

Common reagents used in these reactions include nitrous acid for nitrosylation and various oxidizing and reducing agents for other transformations. The major products formed from these reactions include 1-nitro-2-naphthol and 2-naphthol .

Properties

IUPAC Name

1-nitrosonaphthalen-2-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H7NO2/c12-9-6-5-7-3-1-2-4-8(7)10(9)11-13/h1-6,12H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YXAOOTNFFAQIPZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C=CC(=C2N=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H7NO2
Source PubChem
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DSSTOX Substance ID

DTXSID9059622, DTXSID30876194
Record name 2-Naphthalenol, 1-nitroso-
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Record name 1,2-Naphthalenedione, 1-oxime
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Molecular Weight

173.17 g/mol
Source PubChem
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Physical Description

Yellowish-brown solid; [Merck Index] Brown powder; [Alfa Aesar MSDS]
Record name 1-Nitroso-2-naphthol
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Vapor Pressure

0.0000911 [mmHg]
Record name 1-Nitroso-2-naphthol
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CAS No.

131-91-9, 2636-79-5
Record name 1-Nitroso-2-naphthol
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Record name 1-Nitroso-2-naphthol
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Record name 1, 1-oxime
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Record name 2-Naphthalenol, 1-nitroso-
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Record name 1-nitroso-2-naphthol
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Record name 1-NITROSO-2-NAPHTHOL
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Customer
Q & A

Q1: What is the primary mode of action of 1-nitroso-2-naphthol?

A1: this compound acts as a chelating agent, primarily targeting metal ions. [, , , , , , , , , , , , , , , , , , , , , , , , , , , ] It forms stable complexes with various metal ions, including cobalt, copper, nickel, iron, zinc, cadmium, and palladium. This property makes it useful for various applications, such as:

  • Preconcentration and Separation: It effectively extracts trace amounts of metal ions from complex matrices like water samples. [, , , , , , ]
  • Spectrophotometric Determination: The colored complexes formed with metal ions enable their quantification using techniques like spectrophotometry and atomic absorption spectrometry. [, , , , , , , , , , , , ]

Q2: Is this compound selective for specific metal ions?

A2: While it interacts with a range of metal ions, it exhibits a strong affinity for cobalt [, , , ] and palladium. [] This selectivity allows for the separation and determination of these metals even in the presence of other interfering ions.

Q3: How does this compound contribute to cobalt removal in industrial processes?

A3: In the zinc electrowinning process, trace cobalt ions negatively impact the efficiency. this compound, especially when grafted onto resins or supported on silica, efficiently removes these trace cobalt impurities from the zinc sulfate electrolyte, contributing to a more efficient electrowinning process. []

Q4: What is the molecular formula and weight of this compound?

A4: Its molecular formula is C10H7NO2, and its molecular weight is 173.17 g/mol.

Q5: What spectroscopic techniques are useful for characterizing this compound and its metal complexes?

A5: Several techniques are employed for characterization:

  • UV-Vis Spectroscopy: Provides information about the electronic transitions within the molecule and its complexes, aiding in studying complex formation and stability. [, , , , , , , , , , ]
  • IR Spectroscopy: Helps identify functional groups and study the metal-ligand bonding modes. [, , , , , , , , , ]
  • NMR Spectroscopy (1H and 13C): Offers insights into the structure and dynamics of the molecule and its complexes. [, , , ]
  • Mass Spectrometry: Determines the molecular weight and fragmentation patterns, aiding in structural elucidation. [, , ]
  • X-ray Crystallography: Provides detailed three-dimensional structural information for the molecule and its complexes in the solid state. [, , , ]

Q6: Does this compound exhibit any interesting isomerism?

A6: Yes, this compound exhibits tautomerism between the nitroso (C-N=O) and oxime (C=N-OH) forms. Studies using 5-arylazo-8-quinolinols, which also exhibit azo-hydrazone tautomerism, suggest that the complexes of these ligands, including this compound, primarily exist in the azo form. []

Q7: How does the solubility of this compound vary in different solvents?

A7: this compound shows limited solubility in water but good solubility in organic solvents like ethanol, acetone, dimethylformamide, and carbon tetrachloride. [, , , , , , ] This property is exploited for extraction and preconcentration procedures.

Q8: Does the presence of surfactants affect the properties of this compound?

A8: Yes, studies have shown that surfactants, particularly anionic ones like sodium dodecyl sulfate (SDS), can enhance the solubility and analytical sensitivity of this compound and its metal complexes. [, , ] This effect is attributed to the solubilization of the hydrophobic molecule within the micelles formed by the surfactant.

Q9: How are analytical methods using this compound validated for accuracy and precision?

A9: Various approaches are employed:

  • Standard Addition Method: This technique helps to account for matrix effects in complex samples, improving the accuracy of the analysis. []
  • Analysis of Certified Reference Materials (CRMs): Comparing the results obtained using the developed method with the certified values of CRMs ensures the accuracy of the method. []
  • Replicate Analyses: Performing multiple measurements of the same sample provides information about the precision of the method, typically expressed as relative standard deviation (RSD). [, , , , , , , , , ]

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